molecular formula C7H10Cl2N2O B1435454 (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride CAS No. 1432754-55-6

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride

Cat. No. B1435454
CAS RN: 1432754-55-6
M. Wt: 209.07 g/mol
InChI Key: GYMUSDWIWIKHSJ-UHFFFAOYSA-N
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Description

“(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1432754-55-6 . It has a molecular weight of 209.07 . The compound is typically stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H10Cl2N2O . The InChI code is 1S/C7H9ClN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is typically in the form of a solid . It is stored under an inert atmosphere at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, include derivatives related to (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride. These compounds exhibit high 5-HT1A receptor affinity and selectivity, showing promise as antidepressant drug candidates due to their potent and efficacious antidepressant-like activity. They have been tested in signal transduction assays, including ERK1/2 phosphorylation, indicating their potential in modulating biochemical pathways relevant to antidepressant effects (J. Sniecikowska et al., 2019).

Organic Synthesis Applications

The compound has been utilized in the synthesis of various novel compounds, demonstrating its versatility in organic synthesis. For instance, novel azetidine derivatives synthesized starting from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine showed acceptable antibacterial and antifungal activities, indicating the compound's role in developing new antimicrobial agents (B. G. Rao et al., 2013).

Receptor Studies

Research on the modulation of 5-HT(2A) receptor-mediated behavior by 5-HT(2C) receptor agonists involves compounds structurally related to (5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride. These studies help in understanding the complex interactions between different serotonin receptor subtypes and their implications in various neurological and psychological conditions (S. Vickers et al., 2001).

Safety and Hazards

The compound is classified under hazard class 6.1 . The GHS pictogram indicates that it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUSDWIWIKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxypyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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